Dibromo[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)
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Overview
Description
Dibromo[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) is a chiral palladium complex widely used as a catalyst in various organic reactions. This compound is known for its high enantioselectivity and efficiency in catalyzing cross-coupling reactions, making it a valuable tool in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibromo[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) typically involves the reaction of palladium(II) acetate with (S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP) in the presence of a brominating agent such as bromine or N-bromosuccinimide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the palladium complex. The resulting product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and filtration to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Dibromo[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) undergoes various types of reactions, including:
Oxidative Addition: The palladium center can undergo oxidative addition with halides, forming palladium(IV) intermediates.
Reductive Elimination: This reaction is often the final step in catalytic cycles, where the palladium(IV) intermediate is reduced back to palladium(II), releasing the product.
Substitution: The compound can participate in ligand exchange reactions, where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, organometallic reagents (such as Grignard reagents and organolithium compounds), and various nucleophiles. The reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure high yields and selectivity .
Major Products Formed
The major products formed from reactions involving Dibromo[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) are often chiral organic molecules, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .
Scientific Research Applications
Dibromo[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Dibromo[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) involves the coordination of the palladium center with the ligands, forming a stable complex. The palladium center can then undergo oxidative addition with substrates, followed by various catalytic cycles such as cross-coupling reactions. The chiral BINAP ligand provides the necessary enantioselectivity, ensuring the formation of chiral products with high enantiomeric excess .
Comparison with Similar Compounds
Similar Compounds
- Dichloro[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II)
- Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II)
- Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II)
Uniqueness
Dibromo[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) is unique due to its high enantioselectivity and efficiency in catalyzing a wide range of cross-coupling reactions. The chiral BINAP ligand provides a distinct advantage over other ligands, making this compound highly valuable in asymmetric synthesis .
Properties
CAS No. |
366488-99-5 |
---|---|
Molecular Formula |
C44H34Br2P2Pd+2 |
Molecular Weight |
890.9 g/mol |
IUPAC Name |
dibromopalladium;[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium |
InChI |
InChI=1S/C44H32P2.2BrH.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2 |
InChI Key |
XOOQZGNLBGHEEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.Br[Pd]Br |
Origin of Product |
United States |
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